

An In-depth Technical Guide to 1,2-Dibenzoylcyclopropane

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Compound of Interest

Compound Name: 1,2-Dibenzoylcyclopropane

Cat. No.: B1618131

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,2-dibenzoylcyclopropane**, a unique molecule with potential applications in various fields of chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, and established protocols for its synthesis. While direct biological data on **1,2-dibenzoylcyclopropane** is limited, this guide explores the known biological activities of structurally related compounds, specifically chalcones, to infer potential mechanisms of action and signaling pathways that may be relevant for future drug discovery and development efforts.

Chemical Identity and Properties

1,2-Dibenzoylcyclopropane is a ketone derivative of cyclopropane, characterized by two benzoyl groups attached to adjacent carbon atoms of the cyclopropane ring. It exists as two stereoisomers: cis and trans. The trans-isomer is generally more stable and is the focus of most available literature.

CAS Numbers:

- **1,2-Dibenzoylcyclopropane** (unspecified stereochemistry): 20030-69-7
- **trans-1,2-Dibenzoylcyclopropane**: 38400-84-9[1][2][3]

Physicochemical Properties of trans-1,2-Dibenzoylcyclopropane

The following table summarizes the key physicochemical properties of trans-1,2-dibenzoylcyclopropane.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₄ O ₂	[1]
Molecular Weight	250.29 g/mol	[1][4]
Appearance	White solid	[5]
Melting Point	103–104 °C	[5]
Boiling Point	402.4 °C at 760 mmHg	[1][4]
Density	1.207 g/cm ³	[1][4]
Flash Point	150.7 °C	[4]
Refractive Index	1.623	[4]
Vapour Pressure	1.1E-06 mmHg at 25°C	[1]

Synthesis of trans-1,2-Dibenzoylcyclopropane

The most common and well-documented method for the synthesis of trans-1,2-dibenzoylcyclopropane is the base-catalyzed ring closure of 1,3-dibenzoylpropane.

Reaction Scheme

The overall reaction involves the treatment of 1,3-dibenzoylpropane with a base, such as sodium hydroxide, in the presence of iodine. The reaction proceeds through the formation of an enolate, followed by halogenation and an intramolecular SN2 reaction to form the cyclopropane ring.[6]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[5][6][7]

Materials:

- 1,3-Dibenzoylpropane
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Iodine (I₂)
- 10% Sodium bisulfite solution (aqueous)
- Distilled water

Equipment:

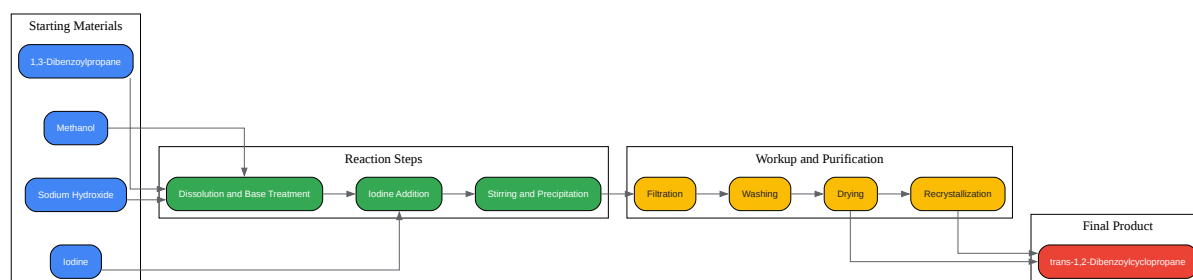
- Three-necked round-bottomed flask
- Magnetic stirrer
- Dropping funnel
- Heating mantle or water bath
- Vacuum filtration apparatus
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- In a three-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 35 g (0.14 mole) of 1,3-dibenzoylpropane in 400 ml of methanol containing 11.2 g (0.280 mole) of sodium hydroxide.
- Warm the mixture to 45 °C while stirring to ensure the complete dissolution of the diketone.
- Allow the solution to cool to 40 °C.

- Slowly add a solution of 35 g (0.14 mole) of iodine in 200 ml of methanol from the dropping funnel to the stirred solution.
- After the addition of iodine is complete, continue stirring the solution at room temperature for 1.5 hours. A white solid will precipitate during this time.[5]
- Filter the mixture to collect the white precipitate.
- Wash the collected solid with four 100-ml portions of water.
- Dry the solid under vacuum to yield trans-**1,2-dibenzoylcyclopropane**.
- The filtrate can be concentrated using a rotary evaporator to obtain additional product. This residue should be treated with 25 ml of aqueous 10% sodium bisulfite to reduce any remaining iodine, followed by filtration and drying.[5]
- For further purification, the product can be recrystallized from methanol.

Synthesis Workflow



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Caption: Workflow for the synthesis of trans-**1,2-dibenzoylcyclopropane**.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for **1,2-dibenzoylcyclopropane**, its structural similarity to chalcones (1,3-diphenyl-2-propen-1-one) suggests that it may exhibit similar pharmacological properties. Chalcones are a class of naturally occurring compounds known for their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^{[8][9]}

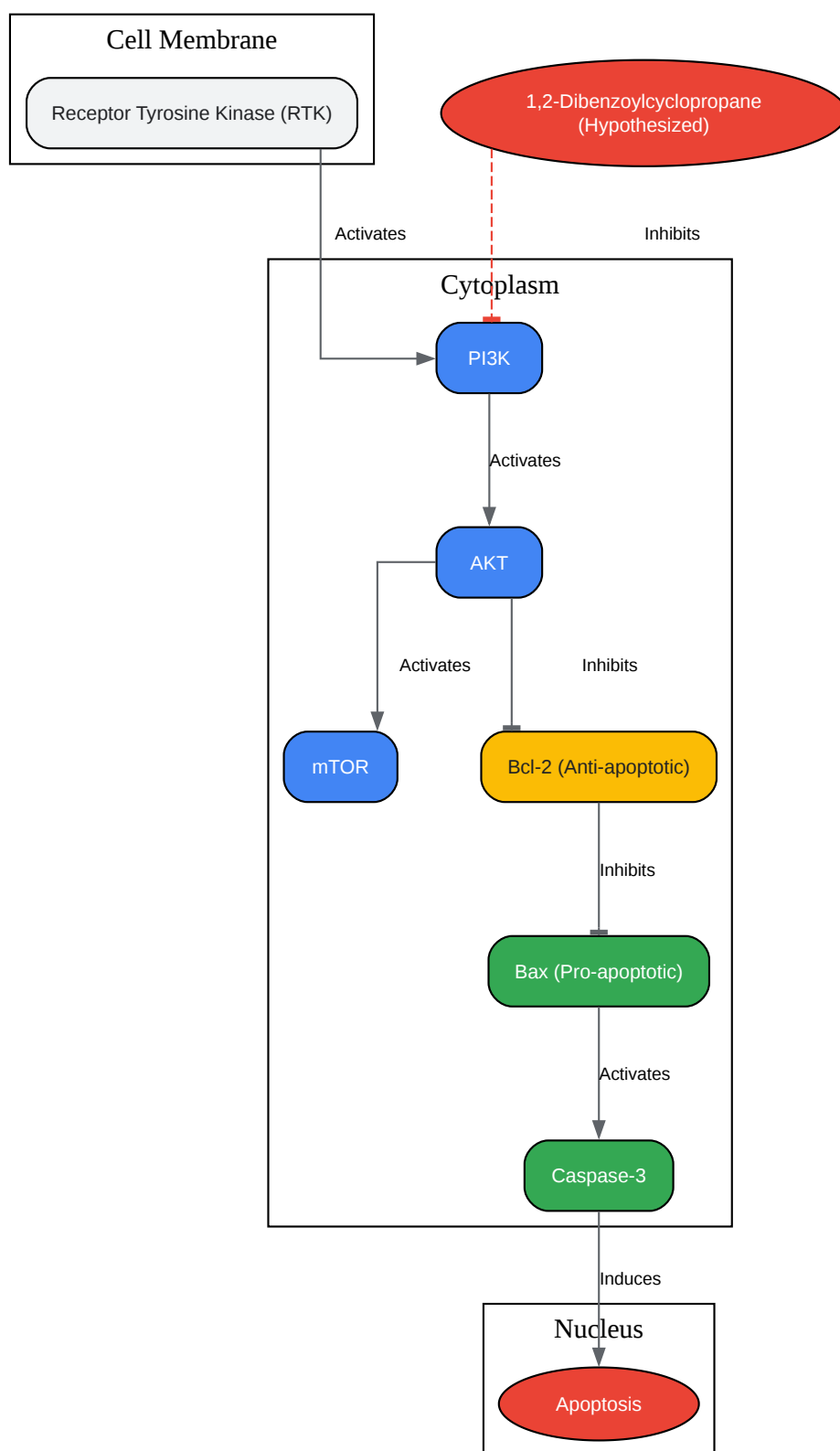
Anticancer Potential of Structurally Related Chalcones

Numerous studies have demonstrated the antiproliferative and pro-apoptotic effects of chalcones in various cancer cell lines.^{[8][9]} A key mechanism underlying the anticancer activity of some chalcones involves the modulation of critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

One such pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer.^[8]

Postulated Signaling Pathway: PI3K/AKT/mTOR Inhibition

Based on the known mechanism of action of some anticancer chalcones, it is plausible that **1,2-dibenzoylcyclopropane** or its derivatives could exert antiproliferative effects by inhibiting the PI3K/AKT/mTOR pathway. This inhibition would lead to the downstream modulation of proteins involved in apoptosis and cell cycle regulation.



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Caption: Hypothesized PI3K/AKT/mTOR signaling pathway inhibition.

Pathway Description:

- Growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to the activation of Phosphoinositide 3-kinase (PI3K).
- Activated PI3K phosphorylates and activates AKT (also known as Protein Kinase B).
- AKT, a central node in this pathway, activates mTOR and inhibits the anti-apoptotic protein Bcl-2.
- Structurally similar chalcones have been shown to inhibit PI3K. It is hypothesized that **1,2-dibenzoylcyclopropane** could act similarly, leading to the downregulation of this survival pathway.[8]
- Inhibition of PI3K/AKT signaling would relieve the inhibition of the pro-apoptotic protein Bax by Bcl-2.
- Free Bax can then activate Caspase-3, a key executioner caspase, ultimately leading to programmed cell death (apoptosis).

Future Directions

The unique structural features of **1,2-dibenzoylcyclopropane**, combining a strained cyclopropane ring with two bulky benzoyl groups, make it an intriguing candidate for further investigation. Future research should focus on:

- Biological Screening: Evaluating the cytotoxic and antiproliferative activity of cis- and trans- **1,2-dibenzoylcyclopropane** against a panel of cancer cell lines.
- Mechanism of Action Studies: If biological activity is observed, elucidating the precise molecular targets and signaling pathways involved.
- Derivative Synthesis: Synthesizing and screening derivatives of **1,2-dibenzoylcyclopropane** to explore structure-activity relationships (SAR) and optimize for potency and selectivity.
- Antimicrobial and Anti-inflammatory Testing: Exploring other potential therapeutic applications based on the known activities of chalcones and other cyclopropane-containing

molecules.

Conclusion

This technical guide has consolidated the available information on **1,2-dibenzoylcyclopropane**, providing a foundation for researchers interested in this compound. While its biological profile remains largely unexplored, the data on its synthesis and physicochemical properties, coupled with the known activities of structurally related compounds, highlight its potential as a scaffold for the development of novel therapeutic agents. The experimental protocols and hypothesized signaling pathway presented herein offer a starting point for future research endeavors in this promising area of medicinal chemistry.

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